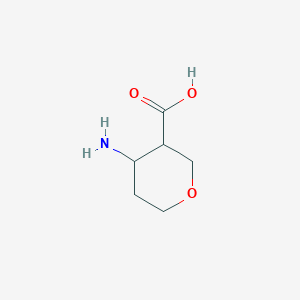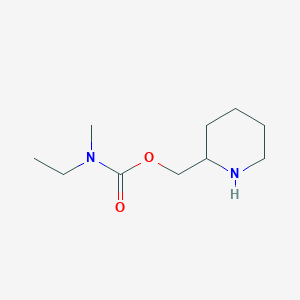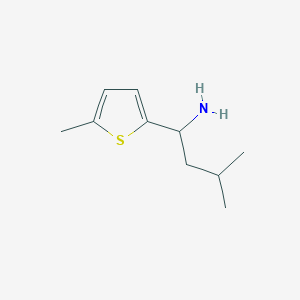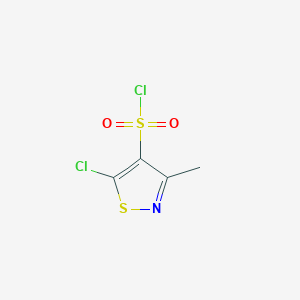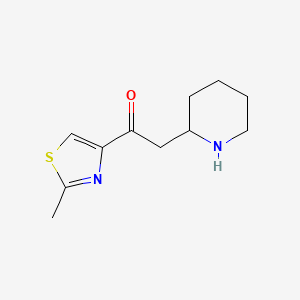
1-(2-Methyl-1,3-thiazol-4-yl)-2-(piperidin-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-1,3-thiazol-4-yl)-2-(piperidin-2-yl)ethan-1-one is a synthetic organic compound that features a thiazole ring and a piperidine ring. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1,3-thiazol-4-yl)-2-(piperidin-2-yl)ethan-1-one typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. Common synthetic routes may include:
Cyclization reactions: to form the thiazole ring from appropriate precursors.
Nucleophilic substitution: to introduce the piperidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2-Methyl-1,3-thiazol-4-yl)-2-(piperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.
科学的研究の応用
1-(2-Methyl-1,3-thiazol-4-yl)-2-(piperidin-2-yl)ethan-1-one may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biological Studies: Investigation of its biological activity and mechanism of action.
Industrial Applications: Use as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1-(2-Methyl-1,3-thiazol-4-yl)-2-(piperidin-2-yl)ethan-1-one would depend on its specific biological target. Potential mechanisms may include:
Enzyme inhibition: Binding to and inhibiting specific enzymes.
Receptor interaction: Acting as an agonist or antagonist at specific receptors.
Pathway modulation: Influencing specific biochemical pathways.
類似化合物との比較
Similar Compounds
1-(2-Methyl-1,3-thiazol-4-yl)-2-(piperidin-3-yl)ethan-1-one: Similar structure with a different position of the piperidine ring.
1-(2-Methyl-1,3-thiazol-4-yl)-2-(piperidin-4-yl)ethan-1-one: Another positional isomer.
Uniqueness
1-(2-Methyl-1,3-thiazol-4-yl)-2-(piperidin-2-yl)ethan-1-one may have unique properties due to the specific positioning of the piperidine ring, which can influence its biological activity and chemical reactivity.
特性
分子式 |
C11H16N2OS |
|---|---|
分子量 |
224.32 g/mol |
IUPAC名 |
1-(2-methyl-1,3-thiazol-4-yl)-2-piperidin-2-ylethanone |
InChI |
InChI=1S/C11H16N2OS/c1-8-13-10(7-15-8)11(14)6-9-4-2-3-5-12-9/h7,9,12H,2-6H2,1H3 |
InChIキー |
CMGZYFTXWXLMQA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)C(=O)CC2CCCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


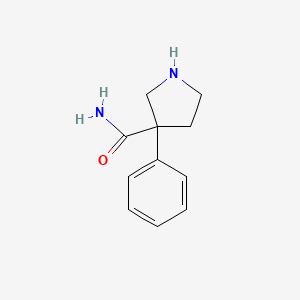
amine](/img/structure/B13251497.png)
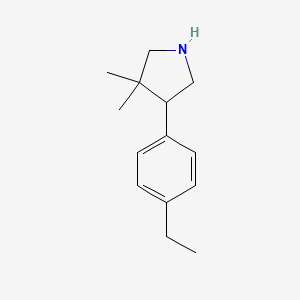
![[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-furyl)ethyl]amine](/img/structure/B13251510.png)
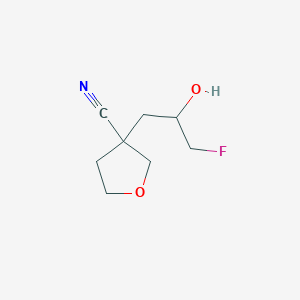
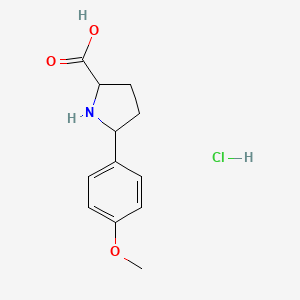
![[(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol](/img/structure/B13251515.png)
![3-Chloro-2-[(pentylamino)methyl]phenol](/img/structure/B13251533.png)
![4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid](/img/structure/B13251539.png)
